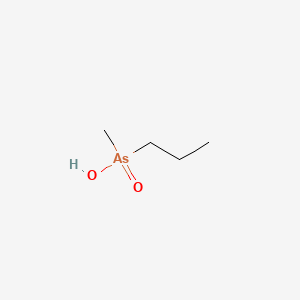
Methylpropylarsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylpropylarsinic acid is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications. It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group and another by a propyl group. This compound is part of a broader class of organoarsenic compounds, which have been studied for their various applications in agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methylpropylarsinic acid typically involves the reaction of arsenic trioxide with methyl and propyl halides under controlled conditions. One common method is the reaction of arsenic trioxide with methyl iodide and propyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate arsenic compounds, which are then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methylpropylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research has explored its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Studies have investigated its potential use in chemotherapy for certain types of cancer.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.
Mécanisme D'action
The mechanism of action of methylpropylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is exploited in its use as an antimicrobial and anticancer agent, where it targets rapidly dividing cells.
Similar Compounds:
Methylarsonic acid: Similar in structure but with only a methyl group attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic.
Propylarsinic acid: Contains only a propyl group attached to arsenic.
Uniqueness: this compound is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and biological properties. This dual substitution allows for a broader range of reactions and applications compared to its simpler counterparts.
Propriétés
| 73791-45-4 | |
Formule moléculaire |
C4H11AsO2 |
Poids moléculaire |
166.05 g/mol |
Nom IUPAC |
methyl(propyl)arsinic acid |
InChI |
InChI=1S/C4H11AsO2/c1-3-4-5(2,6)7/h3-4H2,1-2H3,(H,6,7) |
Clé InChI |
BSFPFOQSGBQFMD-UHFFFAOYSA-N |
SMILES canonique |
CCC[As](=O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/no-structure.png)

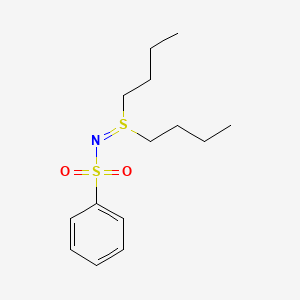
![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
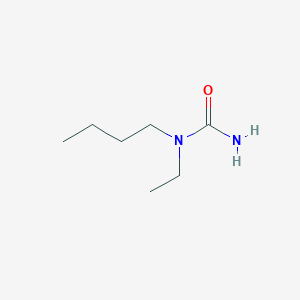
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
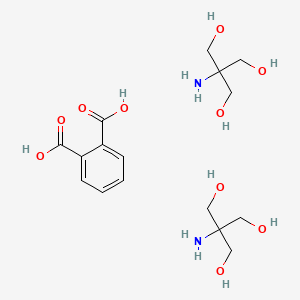
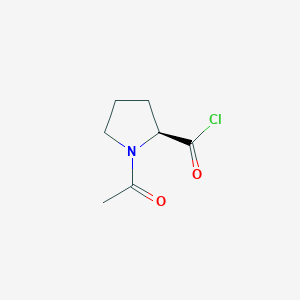
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
